molecular formula C7H8BrN3 B1335726 5-bromo-N-cyclopropylpyrimidin-2-amine CAS No. 886366-20-7

5-bromo-N-cyclopropylpyrimidin-2-amine

Cat. No.: B1335726
CAS No.: 886366-20-7
M. Wt: 214.06 g/mol
InChI Key: ILLUUYCRRPSCTH-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Bromo-N-cyclopropylpyrimidin-2-amine (CAS: 886366-20-7) is a pyrimidine derivative featuring a bromine atom at position 5 and a cyclopropylamine substituent at position 2. Its molecular formula is C₇H₈BrN₃, with a molecular weight of 214.07 g/mol.

Synthesis: The compound is synthesized via nucleophilic substitution between 5-bromo-2-chloropyrimidine and cyclopropylamine under reflux conditions. This method achieves a high yield (95%) and purity, as reported in optimized protocols .

Applications: It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents. Its commercial availability underscores its utility in high-throughput synthesis .

Safety: The compound is classified as harmful by inhalation, skin contact, and ingestion, necessitating stringent handling protocols .

Properties

IUPAC Name

5-bromo-N-cyclopropylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLUUYCRRPSCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407611
Record name 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-20-7
Record name 5-Bromo-N-cyclopropyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropylpyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine. One common method includes dissolving 5-bromo-2-chloropyrimidine in isopropanol, followed by the addition of cyclopropylamine and N,N-diisopropylethylamine. The reaction mixture is then heated under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Scientific Research Applications

5-Bromo-N-cyclopropylpyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score Key Features
5-Bromo-N-cyclopropylpyrimidin-2-amine 886366-20-7 Br (5), Cyclopropylamine (2) C₇H₈BrN₃ Reference High steric bulk, metabolic stability
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 733039-20-8 Br (5), Cl (2), Cyclopentylamine (4) C₉H₁₁BrClN₃ 0.63 Chlorine substituent enhances electrophilicity
5-Bromo-N-methylpyrimidin-2-amine 31402-54-7 Br (5), Methylamine (2) C₅H₆BrN₃ 0.94 Smaller substituent, higher solubility
4-Amino-5-bromo-2-chloropyrimidine 77476-95-0 Br (5), Cl (2), NH₂ (4) C₄H₄BrClN₃ 0.58 Amino group at position 4 facilitates hydrogen bonding
(5-Bromopyrimidin-2-yl)isopropylamine 959240-54-1 Br (5), Isopropylamine (2) C₇H₁₀BrN₃ 0.82 Branched alkyl chain alters lipophilicity

Physicochemical Properties

  • Hydrogen Bonding: Analogs like 4-Amino-5-bromo-2-chloropyrimidine exhibit stronger intermolecular hydrogen bonds (N–H∙∙∙N and C–H∙∙∙Br) due to the amino group, influencing crystallization and solubility .
  • Thermal Stability : The cyclopropyl derivative’s ring strain may reduce thermal stability compared to saturated analogs like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .

Biological Activity

5-Bromo-N-cyclopropylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula C7_7H8_8BrN3_3 and a molecular weight of 214.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation modulation.

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine, often using solvents like isopropanol under reflux conditions. This method allows for the formation of the desired compound with high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound exhibited an IC50_{50} value of approximately 40% growth inhibition in NCI-USA anticancer assays, indicating promising antitumor activity .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50_{50} value of 435 nM, which is crucial for angiogenesis in tumors . Additionally, it influences inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting a dual role in both cancer and inflammation modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compound Bromine at position 5, cyclopropyl groupAnticancer, anti-inflammatory
5-Chloro-N-cyclopropylpyrimidin-2-amine Chlorine instead of bromineAntithrombotic
5-Bromo-N-cyclobutylpyrimidin-2-amine Cyclobutyl group instead of cyclopropylAntimicrobial
5-Bromo-N-butylpyrimidin-2-amine Butyl group instead of cyclopropylAntiviral properties

This table illustrates how variations in substituents can significantly alter the biological activity profiles of these compounds.

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that this compound significantly reduced cell viability in MCF-7 cells, leading to increased apoptosis as indicated by elevated levels of apoptotic markers such as caspase-3 and Bax .
  • VEGFR-2 Inhibition : Molecular docking studies revealed that this compound effectively binds to the active site of VEGFR-2, suggesting a mechanism for its antiangiogenic properties. The computational analysis predicted favorable interactions that align with its observed biological effects.
  • Inflammation Modulation : In vivo models demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines, supporting its potential use in inflammatory diseases alongside its anticancer properties .

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